2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H17BrN6OS and a molecular weight of 493.388 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions typically involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, the triazole moiety is known to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide stands out due to its unique combination of a triazole ring and a pyridinylmethylidene group. Similar compounds include:
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-nitrophenylmethylidene]acetohydrazide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
These compounds share similar structural features but differ in their specific substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
303103-58-4 |
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Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c23-18-10-8-17(9-11-18)21-27-28-22(29(21)19-6-2-1-3-7-19)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+ |
InChI Key |
BTJUOURAMRHVKI-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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